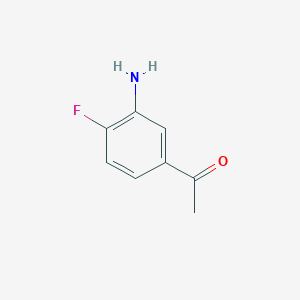

3'-Amino-4'-fluoroacetophenone

描述

The Significance of Fluorinated Acetophenones in Organic Synthesis and Medicinal Chemistry

Fluorinated acetophenones are a class of organic compounds that have garnered significant attention in the fields of organic synthesis and medicinal chemistry. The inclusion of a fluorine atom into the acetophenone (B1666503) structure can dramatically alter the molecule's physical, chemical, and biological properties. nih.govnih.gov In medicinal chemistry, the presence of fluorine can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of a drug candidate to its target protein. nih.gov This is because the fluorine atom, being the most electronegative element, can form strong bonds and alter the electronic properties of the molecule, which in turn affects its interactions with biological systems. nih.gov

The strategic incorporation of fluorine can lead to improved pharmacokinetic profiles of drug candidates. ontosight.ai For instance, fluorinated compounds are found in a variety of pharmaceuticals, including those for treating high cholesterol, depression, and anxiety. nih.gov In organic synthesis, fluorinated acetophenones serve as versatile intermediates. chemicalbook.com They can undergo various chemical transformations, such as substitution reactions, oxidations, and reductions, to create more complex molecules. The unique reactivity imparted by the fluorine atom allows for the development of novel synthetic methodologies. chemicalbook.com

Overview of 3'-Amino-4'-fluoroacetophenone as a Versatile Chemical Building Block

This compound, with the chemical formula C8H8FNO, is a prime example of a versatile chemical building block. chemimpex.com Its structure features an acetophenone core with both an amino group (-NH2) and a fluorine atom attached to the phenyl ring. This unique combination of functional groups makes it a highly reactive and valuable intermediate in the synthesis of a wide array of organic compounds. chemimpex.com

The presence of the amino group allows for a variety of chemical modifications, such as acylation, alkylation, and diazotization reactions, while the fluorine atom enhances the molecule's stability and influences its reactivity. chemimpex.com This dual functionality makes this compound a sought-after starting material in the production of pharmaceuticals, agrochemicals, and dyes. google.comlookchem.com

Below is a data table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 2002-82-6 chemimpex.com |

| Molecular Formula | C8H8FNO chemimpex.com |

| Molecular Weight | 153.16 g/mol chemimpex.com |

| Appearance | White to brown powder or crystal chemimpex.com |

| Melting Point | 69 - 73 °C chemimpex.com |

| Purity | ≥ 98% (GC) chemimpex.com |

Research Trajectories and Emerging Applications of this compound

Current research on this compound is focused on expanding its applications in various scientific domains. In medicinal chemistry, it is being investigated as a key intermediate for the synthesis of novel therapeutic agents, particularly anti-inflammatory and analgesic drugs. chemimpex.com The compound's structure is also being explored for its potential in developing enzyme inhibitors and receptor ligands to better understand drug-protein interactions. chemimpex.com

Emerging applications for this compound extend beyond pharmaceuticals. In materials science, its unique chemical properties are being harnessed to develop advanced polymers and coatings with improved durability. chemimpex.com It is also finding use in analytical chemistry as a reagent for detecting and quantifying other chemical compounds. chemimpex.com Furthermore, there is growing interest in its potential use in the development of fluorescent probes for cellular imaging. chemimpex.com

Scope and Objectives of the Research Compendium

This article aims to provide a comprehensive overview of the chemical compound this compound, focusing exclusively on its chemical properties, synthesis, and applications in research. The objective is to present scientifically accurate and detailed information based on existing literature. The content will strictly adhere to the outlined sections, providing a thorough understanding of the significance and utility of this compound in contemporary chemical research. This compendium will not discuss dosage, administration, or safety profiles, as the focus is solely on the chemical and research aspects of this compound.

Structure

3D Structure

属性

IUPAC Name |

1-(3-amino-4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKSDHOQKVTGGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442339 | |

| Record name | 3'-AMINO-4'-FLUOROACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2002-82-6 | |

| Record name | 3'-AMINO-4'-FLUOROACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Amino-4'-fluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 Amino 4 Fluoroacetophenone

Conventional Synthetic Routes to 3'-Amino-4'-fluoroacetophenone

Traditional methods for synthesizing this compound have been well-established, primarily relying on the reduction of a nitro precursor. These methods are widely used due to their reliability and the accessibility of starting materials.

Hydrogenation of 4'-Fluoro-3'-nitroacetophenone

A primary and direct route to this compound involves the selective hydrogenation of 4'-Fluoro-3'-nitroacetophenone. ossila.com This precursor, a fluorinated and nitro-substituted acetophenone (B1666503) derivative, serves as a common starting point. ossila.com The process typically involves the use of a catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen. The reaction is generally carried out in a suitable solvent under controlled temperature and pressure to ensure the selective reduction of the nitro group without affecting the ketone or the fluoro substituent. The efficiency of this method is often high, with yields reported to be in the range of 82–86% after recrystallization.

Reduction of Nitro Precursors to the Amino Group

The reduction of the nitro group in 4'-Fluoro-3'-nitroacetophenone to form the desired amino group can be achieved using various reducing agents. Besides catalytic hydrogenation, other chemical reducing systems are also employed. For instance, combinations like tin and hydrochloric acid (Sn/HCl) are known to be effective for the chemoselective reduction of aromatic nitro groups to amines without affecting carbonyl groups. scispace.com Another approach involves the use of sodium borohydride (B1222165) (NaBH4) in conjunction with transition metal salts like nickel chloride (NiCl2·6H2O) in an aqueous system, which has been shown to efficiently reduce nitroarenes to their corresponding amines. asianpubs.org The choice of reducing agent and reaction conditions can be tailored to optimize the yield and purity of the final product.

| Precursor | Reducing System | Key Features |

| 4'-Fluoro-3'-nitroacetophenone | Catalytic Hydrogenation (e.g., Pd/C) | High selectivity and yield. |

| 4'-Fluoro-3'-nitroacetophenone | Sn/HCl | Chemoselective for the nitro group. scispace.com |

| 4'-Fluoro-3'-nitroacetophenone | NaBH4/NiCl2·6H2O | Rapid and efficient reduction in an aqueous medium. asianpubs.org |

Friedel-Crafts Acylation Approaches

While not a direct synthesis of this compound, Friedel-Crafts acylation is a fundamental method for constructing the core acetophenone framework, which can then be further functionalized. For example, the synthesis of analogs like 3'-Bromo-4'-fluoroacetophenone (B85946) is achieved by reacting 4-fluorobromobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This highlights a potential multi-step strategy where a substituted fluorobenzene (B45895) undergoes Friedel-Crafts acylation, followed by nitration and subsequent reduction to yield this compound. The synthesis of 2-Chloro-4'-fluoroacetophenone also provides insight into the halogenation and acylation strategies that can be adapted for producing precursors to the target molecule. googleapis.comsmolecule.com

Advanced and Green Synthetic Approaches for this compound

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. This has led to the exploration of novel catalyst systems and biocatalytic transformations for the synthesis of this compound and its analogs.

Catalytic Hydrogenation with Novel Catalyst Systems (e.g., Raney-Nickel)

Raney-Nickel is a well-known heterogeneous catalyst widely used in industrial hydrogenation processes due to its high activity and the ability to be recycled. acs.org It has been successfully employed in the hydrogenation of nitroacetophenones. For instance, the hydrogenation of meta-nitroacetophenone to meta-aminoacetophenone has been demonstrated using Raney-Nickel, with yields as high as 89.5%. google.com This suggests its potential application in the hydrogenation of 4'-Fluoro-3'-nitroacetophenone. Furthermore, advancements in catalyst design have led to the development of doped Raney-type catalysts, such as those incorporating molybdenum, which can offer enhanced selectivity and reduced side reactions like hydrodehalogenation in the hydrogenation of halonitroaromatic compounds. google.com

| Catalyst System | Substrate Example | Key Advantages |

| Raney-Nickel | meta-Nitroacetophenone | High yield, reusable catalyst. acs.orggoogle.com |

| Molybdenum-doped Raney-Nickel | 3-Chloro-4-fluoronitrobenzene | Enhanced selectivity, minimizes hydrodehalogenation. google.com |

Biocatalytic Transformations and Bioreduction Strategies

Biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis. Whole-cell biocatalysts, such as yeasts and plant-based systems, can perform enantioselective reductions of ketones under mild conditions. nih.govtandfonline.comftb.com.hr While direct biocatalytic amination of a fluoroacetophenone precursor is less common, the bioreduction of related acetophenones to chiral alcohols is well-documented. For example, various yeast strains have been shown to reduce substituted acetophenones to their corresponding optically active secondary alcohols with high conversion rates and enantiomeric excess. tandfonline.com Similarly, plant-based systems like carrot roots have been used for the bioreduction of acetophenones. nih.gov The reduction of 3'-Fluoroacetophenone (B146931), an analog, can be achieved using these biocatalytic methods. srce.hracs.org This opens up possibilities for developing enzymatic or microbial processes for the synthesis of chiral derivatives of this compound, or for the reduction of the ketone moiety after the amino group has been introduced.

| Biocatalyst | Substrate Type | Transformation |

| Yeast (e.g., Debaryomyces hansenii) | Substituted Acetophenones | Asymmetric reduction to chiral alcohols. tandfonline.com |

| Carrot Root (Daucus carota) | Acetophenones | Enantioselective reduction to chiral alcohols. nih.gov |

| Rajma (Kidney beans) | Halo-substituted Acetophenones | Bioreduction to chiral carbinols. srce.hr |

Flow Chemistry and Continuous Production Methods

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of aromatic ketones and their derivatives. These benefits include enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and greater consistency in product quality. While specific literature detailing a complete, end-to-end continuous synthesis of this compound is not prevalent, the principles are well-established through the synthesis of structurally related compounds, such as m-amino acetophenone.

A continuous two-step flow process for producing m-amino acetophenone involves the nitration of acetophenone followed by the reduction of the resulting m-nitro acetophenone. google.com This method utilizes a tubular reactor and offers a safer, more uniform output compared to batch operations. google.com The nitration can be performed at low temperatures (−10 to 10 °C), and the subsequent reduction is also carried out in a continuous flow system, which can be optimized to achieve high yields in a short time. google.com For instance, the reduction of m-nitro acetophenone using SnCl₂·2H₂O as a catalyst in a silicone tube at 100°C was optimized to achieve a 100% yield in just 5 minutes of residence time. google.com

The inherent safety and efficiency of flow synthesis make it a highly attractive strategy for reactions involving hazardous intermediates or exothermic conditions, which are common in nitration and reduction reactions. google.comrsc.org The reduced reaction time and increased productivity are also significant advantages for industrial-scale production. rsc.org

| Reaction Step | Reactants | Catalyst | Reactor Type | Temperature | Residence Time | Yield |

|---|---|---|---|---|---|---|

| Nitration of Acetophenone | Acetophenone, Nitrating Agent | - | Tubular Reactor | -10 to 10 °C | Not Specified | Not Specified |

| Reduction of m-nitro acetophenone | m-nitro acetophenone, 10% HCl, Methanol | SnCl₂·2H₂O | Silicone Tube (4.4 ml) | 100 °C | 5 min | 100% |

Stereoselective Synthesis Considerations

While this compound itself is an achiral molecule, the stereoselective synthesis of its derivatives, particularly the corresponding chiral secondary alcohol, is of significant interest in medicinal chemistry. The reduction of the prochiral ketone group is a key transformation where stereocontrol is crucial. Biocatalysis and asymmetric catalysis are the primary methods employed to achieve high enantioselectivity.

Biocatalytic Reduction: Microbial and enzymatic reductions are highly effective for producing enantiomerically pure alcohols from acetophenone derivatives. Ketoreductases (KREDs) from various microorganisms are particularly adept at this transformation. For instance, the enantioselective reduction of 4-fluoroacetophenone has been demonstrated using a recombinant whole-cell biocatalyst containing an alcohol dehydrogenase and a glucose dehydrogenase for cofactor regeneration. researchgate.net This system achieved a high conversion rate (>95%) and excellent enantioselectivity (>99% e.e.) for the (R)-alcohol. researchgate.net

Similarly, various yeast species, such as Candida, have been used for the microbial reduction of prochiral ketones, yielding chiral alcohols with high enantiomeric excess. mdpi.com For the synthesis of derivatives, biocatalytic methods using Candida antarctica have achieved over 90% yield and 99% enantiomeric excess (e.e.) under optimized fermentation conditions. The engineering of ketoreductases through mutagenesis can further enhance their activity and even invert their natural stereoselectivity to produce valuable (S)-halohydrins. rsc.org

Asymmetric Catalytic Reactions: Beyond biocatalysis, asymmetric metal-catalyzed reactions provide a powerful alternative for stereoselective synthesis. Catalytic enantioselective additions of organoboron reagents to fluoroketones, for example, can produce versatile tertiary homoallylic alcohols with high yields and enantiomeric ratios. nih.gov These reactions often rely on chiral ligands to induce stereoselectivity. The development of chemoenzymatic routes, which combine the strengths of chemical and enzymatic catalysis, has also proven effective for synthesizing chiral amino alcohols with multiple stereocenters, achieving excellent diastereomeric and enantiomeric excess. rsc.org

| Substrate | Method | Catalyst/Microorganism | Product | Conversion/Yield | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|---|

| 4-Fluoroacetophenone | Biocatalytic Reduction | Recombinant whole-cell (ADH/GDH) | (R)-4-fluorophenylethan-1-ol | >95% Conversion, 87% Yield | >99% | researchgate.net |

| Prochiral Ketone Derivatives | Microbial Reduction | Candida antarctica | Chiral Alcohol | >90% Yield | 99% | |

| 2-Bromo-4-fluoro acetophenone | Microbial Reduction | Candida, Hansenula, Pichia, etc. | (S)-1-(2'-bromo-4'-fluoro phenyl)ethanol | Not Specified | Not Specified | mdpi.com |

| Ethyl 4-chloroacetoacetate | Enzymatic Reduction | Ketoreductase (KRED) | Ethyl (S)-4-chloro-3-hydroxybutyrate | 96% Isolated Yield | >99.9% | rsc.org |

Chemical Reactivity and Derivatization of 3 Amino 4 Fluoroacetophenone

Reactions Involving the Amino Group (–NH₂)

The amino group in 3'-amino-4'-fluoroacetophenone is a primary aromatic amine, which exhibits typical reactivity for this functional group. It can readily undergo reactions such as acylation, diazotization, and condensation. cymitquimica.com

Acylation and Amidation Reactions

The amino group of this compound can be readily acylated to form amides. This reaction is fundamental in the synthesis of a variety of derivatives. For instance, reaction with acyl chlorides or anhydrides in the presence of a base will yield the corresponding N-acylated product. This transformation is crucial for introducing diverse structural motifs and is a common step in the synthesis of pharmaceutical agents.

A related reaction is amidation, where the amino group is coupled with carboxylic acids. This is often facilitated by coupling agents that activate the carboxylic acid, enabling the formation of the amide bond.

Diazotization and Coupling Reactions

The primary aromatic amino group of this compound can be converted to a diazonium salt through a process called diazotization. This involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C). prepchem.comgoogle.com

The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of coupling reactions to introduce a wide range of functional groups onto the aromatic ring. For example, it can be used in Sandmeyer-type reactions to introduce halides, or in coupling reactions with activated aromatic compounds to form azo dyes. A specific application is the synthesis of 4'-fluoro-3'-sulfamoylacetophenone, where this compound is first diazotized and then reacted with a solution of sodium bisulfite and subsequently with liquid ammonia (B1221849). prepchem.com

The general scheme for diazotization is as follows: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O

This reaction must be carefully controlled at low temperatures as diazonium salts can be unstable. google.com

Condensation Reactions, Including Schiff Base Formation

The amino group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. These reactions are typically carried out by heating the reactants in a suitable solvent, often with acid or base catalysis.

While direct examples with this compound are not extensively detailed in the provided search results, the formation of Schiff bases from analogous compounds is well-documented. For example, Schiff bases have been synthesized from 3-methyl-4-fluoroacetophenone and various amino acids. nih.govresearchgate.netresearchgate.net In these cases, the keto group of the acetophenone (B1666503) condenses with the amino group of the amino acid. nih.govresearchgate.net This suggests that the amino group of this compound would readily react with ketones and aldehydes to form the corresponding Schiff bases. These Schiff bases and their metal complexes often exhibit interesting biological activities. nih.govresearchgate.net

Table 1: Examples of Schiff Base Formation with an Analogous Compound

| Ketone Reactant | Amino Acid Reactant | Resulting Schiff Base Ligand |

| 3-Methyl-4-fluoroacetophenone | Phenylalanine | 3-Methyl-4-fluoro-acetophenone phenylalanine Schiff base (L¹H) |

| 3-Methyl-4-fluoroacetophenone | Alanine (B10760859) | 3-Methyl-4-fluoro-acetophenone alanine Schiff base (L²H) |

| 3-Methyl-4-fluoroacetophenone | Tryptophan | 3-Methyl-4-fluoro-acetophenone tryptophan Schiff base (L³H) |

| 3-Methyl-4-fluoroacetophenone | Valine | 3-Methyl-4-fluoro-acetophenone valine Schiff base (L⁴H) |

| 3-Methyl-4-fluoroacetophenone | Isoleucine | 3-Methyl-4-fluoro-acetophenone isoleucine Schiff base (L⁵H) |

| 3-Methyl-4-fluoroacetophenone | Glycine (B1666218) | 3-Methyl-4-fluoro-acetophenone glycine Schiff base (L⁶H) |

Palladium-Catalyzed Amination for Diverse Amino Group Introduction

Palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, is a powerful method for forming carbon-nitrogen bonds. organicreactions.orgsioc-journal.cnacs.org While this reaction typically involves the coupling of an aryl halide with an amine, the principles can be applied to introduce diverse amino groups using derivatives of this compound.

For instance, the analog 3'-bromo-4'-fluoroacetophenone (B85946) is a key substrate for palladium-catalyzed amination reactions. researchgate.netchemsrc.comchemicalbook.comsigmaaldrich.com This reaction allows for the introduction of a wide variety of primary and secondary amines at the 3'-position of the fluoroacetophenone core. researchgate.net The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. sioc-journal.cnacs.orgresearchgate.net The choice of ligand is crucial for the success of the reaction and can influence the reaction conditions, such as temperature and reaction time. sioc-journal.cnacs.orgnih.govnih.gov This methodology is highly valued in medicinal chemistry for the synthesis of libraries of compounds for drug discovery. organicreactions.org

Table 2: Key Components in Palladium-Catalyzed Amination of Aryl Halides

| Component | Role | Examples |

| Aryl Halide | Electrophile | 3'-Bromo-4'-fluoroacetophenone |

| Amine | Nucleophile | Primary amines, secondary amines, anilines, morpholine |

| Palladium Catalyst | Facilitates C-N bond formation | Pd(0) precursors, Pd(OAc)₂, Pd(dba)₂ |

| Ligand | Stabilizes and activates the catalyst | P(t-Bu)₃, (o-biphenyl)P(t-Bu)₂, KPhos |

| Base | Activates the amine and neutralizes the acid byproduct | Cs₂CO₃, K₂CO₃, K₃PO₄, NaOH |

Reactions Involving the Fluoro Group (–F)

The fluorine atom in this compound is attached to an aromatic ring that is activated by the acetyl group, making it susceptible to nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for the fluoro group in this molecule. wikipedia.orgmasterorganicchemistry.com The electron-withdrawing acetyl group, particularly from the para position, activates the aromatic ring towards attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com In an SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The leaving group then departs, restoring the aromaticity of the ring.

Fluorine is a good leaving group in SNAr reactions due to its high electronegativity, which helps to stabilize the intermediate carbanion. masterorganicchemistry.comresearchgate.net A variety of nucleophiles can displace the fluorine atom, including amines, alkoxides, and thiolates. For example, in the synthesis of 1-(3-amino-4-(methylamino)phenyl)ethanone, the fluorine atom of the related 3-chloro-4-fluoroacetophenone is selectively displaced by methylamine. This highlights the susceptibility of the para-fluoro group to nucleophilic attack. The reaction conditions for SNAr can vary depending on the nucleophile and the specific substrate, but often involve heating in a polar aprotic solvent. researchgate.net

Impact of Fluorine on Reactivity and Selectivity

The presence of a fluorine atom on the aromatic ring of this compound has a profound impact on the molecule's reactivity and selectivity in chemical transformations. Fluorine is the most electronegative element, and its electron-withdrawing nature significantly influences the electronic properties of the entire molecule. This influence manifests in several key ways:

Aromatic Ring Reactivity: The fluorine atom, positioned para to the amino group and meta to the acetyl group, deactivates the aromatic ring towards electrophilic substitution due to its strong inductive effect (-I). However, it also possesses a lone pair of electrons that can participate in resonance, exhibiting a +M (mesomeric) effect, which directs incoming electrophiles to the ortho and para positions. In the context of nucleophilic aromatic substitution (NAS), the electron-withdrawing fluorine atom activates the ring, making the carbon atom to which it is attached more susceptible to nucleophilic attack, although the C-F bond itself is very strong and generally requires harsh conditions to be cleaved. thieme-connect.de

Carbonyl Group Reactivity: The electron-withdrawing effect of fluorine is transmitted through the aromatic system to the acetyl group. This reduces the electron density at the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles. Infrared spectroscopy studies on analogous fluorinated acetophenones show a shift in the carbonyl stretching frequency to a higher wavenumber compared to non-fluorinated analogs, which is indicative of this increased electrophilicity.

Amino Group Reactivity: The fluorine atom's electron-withdrawing effect also slightly reduces the basicity of the adjacent amino group, making it a weaker nucleophile compared to the amino group in a non-fluorinated aniline (B41778) derivative.

The strategic placement of fluorine can enhance the metabolic stability of drug candidates derived from this scaffold. chemimpex.com The strong carbon-fluorine bond is resistant to metabolic cleavage, which can prevent unwanted metabolism at that position, leading to improved pharmacokinetic profiles. chemimpex.com

| Feature | Impact of Fluorine Atom |

| Aromatic Ring | Deactivated towards electrophilic substitution; Activated towards nucleophilic substitution. |

| Carbonyl Group | Increased electrophilicity and reactivity towards nucleophiles. |

| Amino Group | Slightly reduced basicity and nucleophilicity. |

| Metabolic Stability | Often enhanced due to the strength of the C-F bond. chemimpex.com |

Reactions Involving the Acetophenone Moiety (–COCH₃)

The acetyl group is a versatile functional handle that allows for a wide range of chemical modifications.

Reactions of the Carbonyl Group: Reduction to Alcohols

The carbonyl group of this compound can be readily reduced to a secondary alcohol, yielding 1-(3-amino-4-fluorophenyl)ethanol. This transformation is a fundamental reaction in organic synthesis, often employed to create chiral centers for the development of pharmacologically active molecules. mdpi.com

A variety of reducing agents can accomplish this reduction. Standard chemical reductants like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective, typically providing the racemic alcohol product.

Table 3.3.1.1: Chemical Reduction of Acetophenones

| Reducing Agent | Substrate Type | Product | Typical Conditions |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Ketones | Secondary Alcohols | Methanol or Ethanol (B145695), Room Temp. |

For the synthesis of specific enantiomers, biocatalytic reduction methods have proven to be highly efficient. mdpi.com Various microorganisms and isolated enzymes (alcohol dehydrogenases) can reduce prochiral ketones with high enantioselectivity. nih.gov For instance, studies on analogous substituted acetophenones have demonstrated that organisms like Candida and recombinant E. coli can produce chiral alcohols with high conversion rates (>95%) and excellent enantiomeric excess (>99% ee). mdpi.comresearchgate.net This approach is particularly valuable in pharmaceutical development where the stereochemistry of a molecule is often critical for its biological activity. mdpi.comnih.gov

Alpha-Halogenation Reactions

The methyl group of the acetophenone moiety is acidic and can be halogenated at the alpha (α) position under appropriate conditions. This reaction proceeds via an enol or enolate intermediate and provides α-halo ketone derivatives, which are valuable synthetic intermediates. For example, the reaction of this compound with a halogenating agent like N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of a suitable catalyst can yield 2-bromo-1-(3-amino-4-fluorophenyl)ethanone. googleapis.com

These α-halo ketones are highly reactive electrophiles. They are precursors for the synthesis of various heterocyclic compounds, such as thiazoles, by reacting them with thioureas or thioamides in a Hantzsch-type synthesis. clockss.org For example, 2-bromo-4'-fluoroacetophenone (B32570) is used to synthesize various derivatives, including those with triazole moieties. nih.gov

Table 3.3.2.1: Analogs from Alpha-Halogenation

| Compound Name | CAS Number | Structure | Relevance |

|---|---|---|---|

| 3'-Bromo-4'-fluoroacetophenone | 1007-15-4 | A structural isomer where halogenation is on the ring. It is often synthesized via Friedel-Crafts acylation or bromination of 4-fluoroacetophenone. | Provides a comparative basis for reactivity studies of halogenated acetophenones. |

| 2-Bromo-4'-fluoroacetophenone | 403-29-2 | An α-halogenated derivative of 4'-fluoroacetophenone (B120862). | A key intermediate for synthesizing chalcones and other pharmacologically active compounds. nih.govbloomtechz.com |

The reaction conditions for α-halogenation must be carefully controlled to avoid polyhalogenation and side reactions involving the amino group or the aromatic ring. Often, the amino group may require protection prior to this step.

Aldol (B89426) Condensations and Related Carbonyl Chemistry

The α-protons of the acetyl group in this compound are sufficiently acidic to participate in base-catalyzed aldol and Claisen-Schmidt condensation reactions. In a Claisen-Schmidt condensation, the enolate of the acetophenone attacks an aldehyde that lacks α-protons (e.g., benzaldehyde), leading to the formation of an α,β-unsaturated ketone, commonly known as a chalcone (B49325). rsc.org

Chalcones are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The reaction of this compound with various aromatic aldehydes would produce a library of novel chalcone derivatives. The reaction is typically carried out in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. rsc.orgacs.org Studies on similar substrates, such as 3'-fluoroacetophenone (B146931) and 4'-fluoroacetophenone, have shown their successful participation in these condensation reactions to yield the corresponding 1,5-diketones or chalcones. clockss.orgacs.org

The general scheme for a Claisen-Schmidt condensation is as follows:

Step 1: Deprotonation of the α-carbon of the acetophenone by a base to form a reactive enolate.

Step 2: Nucleophilic attack of the enolate on the carbonyl carbon of the aldehyde.

Step 3: Protonation of the resulting alkoxide to form a β-hydroxy ketone (aldol adduct).

Step 4: Dehydration (elimination of water) under the reaction conditions to form the stable, conjugated α,β-unsaturated ketone (chalcone).

Reactions Involving the Aromatic Ring

Electrophilic Aromatic Substitution Patterns

The aromatic ring of this compound contains three substituents with different electronic effects, which collectively determine the regioselectivity of electrophilic aromatic substitution (EAS) reactions.

-NH₂ (Amino) group: A powerful activating group and an ortho-, para-director.

-F (Fluoro) group: A deactivating group (due to its -I effect) but an ortho-, para-director (due to its +M effect).

-COCH₃ (Acetyl) group: A moderately deactivating group and a meta-director.

The positions on the aromatic ring relative to the existing substituents are:

Position 1': Acetyl group

Position 2': Ortho to -NH₂, meta to -F, ortho to -COCH₃

Position 3': Amino group

Position 4': Fluoro group

Position 5': Para to -NH₂, meta to -F, meta to -COCH₃

Position 6': Ortho to -F, meta to -NH₂, meta to -COCH₃

The directing effects of these groups are summarized below:

Table 3.4.1.1: Directing Effects of Substituents

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -NH₂ | 3' | Strongly Activating (+M > -I) | Ortho, Para (positions 2' and 5') |

| -F | 4' | Deactivating (-I > +M) | Ortho, Para (positions 3' and 5') |

The outcome of an EAS reaction is determined by the most powerful activating group, which in this case is the amino group. Therefore, incoming electrophiles will be predominantly directed to the positions ortho and para to the amino group.

Position 2': This position is ortho to the activating amino group but is sterically hindered by the adjacent bulky acetyl group.

Position 5': This position is para to the activating amino group, meta to the deactivating acetyl group, and meta to the deactivating fluoro group.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling)

This compound possesses functional groups that make it a candidate for various metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. eie.gr While direct Suzuki-Miyaura coupling of an amine is not standard, the molecule's reactivity is often compared to its halogenated analogs, particularly 3'-bromo-4'-fluoroacetophenone, where the bromine atom is readily displaced. The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid using a palladium catalyst and a base, is a prominent example. wikipedia.org

The reactivity of the coupling partner in Suzuki reactions typically follows the trend: R-I > R-OTf > R-Br >> R-Cl, with fluorinated compounds being even less reactive. wikipedia.org However, the presence of both an amino and a fluoro group on the acetophenone ring presents a unique electronic and steric environment. The amino group can also participate in reactions, such as palladium-catalyzed amination, which often competes with reactions at other sites on the molecule. researchgate.net For related halogenated acetophenones, palladium-catalyzed coupling reactions are well-established for creating biaryl structures.

In the context of the Suzuki-Miyaura reaction, a typical catalytic system involves a palladium source, such as Pd(PPh₃)₄, and a base like potassium carbonate (K₂CO₃) in a suitable solvent mixture, often toluene/water or THF/water. wikipedia.org The reaction mechanism involves the oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org While the C-F bond is generally robust, its activation for cross-coupling reactions is an area of ongoing research and typically requires specialized catalytic systems. More commonly, the amino group would be transformed into a more reactive leaving group, such as a diazonium salt, to facilitate coupling reactions at that position.

Formation of Biaryl Compounds

The synthesis of biaryl compounds is a direct and significant application of metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. organic-chemistry.org These reactions are instrumental in constructing the core structures of many pharmaceuticals and advanced materials. Starting from precursors like halogenated acetophenones, biaryl compounds are formed by coupling the aromatic ring with another aryl group, typically from an arylboronic acid.

For instance, the Suzuki-Miyaura coupling of 3-bromophenylboronic acid with 4-fluoroiodoacetophenone has been shown to produce a biaryl product in good yield (78%) using a Pd(PPh₃)₄ catalyst system. This demonstrates the feasibility of forming C-C bonds between two substituted aromatic rings, one of which is a fluoroacetophenone derivative.

While direct coupling at the C-F bond of this compound is challenging, derivatization of the amino group to a halide or triflate would enable its participation in standard palladium-catalyzed biaryl synthesis. Alternatively, the inherent reactivity of the molecule can be harnessed to build more complex structures that incorporate a biaryl motif. For example, related aminophenyl methanones have been synthesized, which are biaryl ketones. rsc.org The development of new catalyst systems, particularly those using specific phosphine ligands, has enhanced the efficiency and substrate scope of direct arylation reactions for creating biaryl linkages, sometimes with very low catalyst loadings. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Yield (%) | Reference |

| 3-Bromophenylboronic acid | 4-Fluoroiodoacetophenone | Pd(PPh₃)₄ / K₂CO₃ | Biaryl acetophenone | 78 | |

| Aryl Halides | Arylboronic acids | Amine 1 / Pd(OAc)₂ | Biaryl compounds | High | nsf.gov |

| ortho-Substituted phenols | - | Electrooxidative / Pd-catalyzed | 4,4'-Biphenols | - | eie.gr |

Exploration of Novel Reaction Pathways and Mechanisms

Beyond standard cross-coupling, the reactivity of this compound and its analogs is being explored through various novel reaction pathways. The presence of the ketone, amino, and fluoro functionalities allows for a diverse range of chemical transformations, leading to the synthesis of complex heterocyclic systems and other valuable molecules. chemimpex.com

One area of exploration is the use of this compound as a building block in multicomponent reactions. For example, derivatives of 4-amino-5-pyrimidinecarbonitriles can be synthesized through a three-component reaction involving an amidine, malononitrile, and an aldehyde, which could be derived from or related to this compound. arkat-usa.org Such reactions are highly efficient for creating molecular diversity. arkat-usa.org Similarly, the Biginelli reaction, another multicomponent process, allows for the synthesis of dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea, offering a pathway to complex heterocyclic structures from simple precursors. nih.gov

The amino group of this compound can readily react to form amides, Schiff bases, or participate in the construction of nitrogen-containing heterocycles. For instance, the synthesis of pyrazolo[4,3-d]pyrimidine derivatives, which are of biological interest, often starts from 4-aminopyrazole carboxylic acid derivatives. beilstein-journals.org The ketone functionality can undergo reactions such as Claisen-Schmidt condensation to form chalcones or can be a handle for building other structures. Additionally, photocatalytic cross-pinacol coupling reactions have been developed for ketones, including fluoroacetophenone derivatives, to create 1,2-diols, which are versatile synthetic intermediates. chemrxiv.org These explorations into new reaction pathways highlight the synthetic versatility of fluorinated aminoacetophenones in constructing complex and potentially bioactive molecules. mdpi.comnih.gov

| Reaction Type | Reactants | Product | Significance | Reference(s) |

| Three-component reaction | Aldehyde, Malononitrile, Benzamidine hydrochloride | 4-Amino-2,6-diphenyl-5-pyrimidinecarbonitrile | Efficient synthesis of pyrimidine (B1678525) derivatives | arkat-usa.org |

| Biginelli Reaction | Aldehyde, β-ketoester, Urea | Dihydropyrimidin-2(1H)-ones (DHPMs) | Access to diverse heterocyclic compounds | nih.gov |

| Pfitzinger Condensation | Isatin, 4'-Substituted acetophenone | 2,4-Disubstituted quinolines | Synthesis of quinoline-based DHODH inhibitors | nih.gov |

| Photocatalytic Cross-Pinacol Coupling | Methyl 4-acetylbenzoate, 4-Fluoroacetophenone | Unsymmetric 1,2-diol | Construction of sterically hindered vicinal quaternary carbons | chemrxiv.org |

Applications of 3 Amino 4 Fluoroacetophenone in Advanced Organic Synthesis

Synthesis of Heterocyclic Compounds

The dual reactivity of the amino and ketone functionalities in 3'-Amino-4'-fluoroacetophenone is frequently exploited in cyclization and condensation reactions to form diverse heterocyclic rings. These heterocycles are core structures in many areas of chemical science, including materials and medicinal chemistry.

The presence of a primary aromatic amine and a ketone on the same ring system makes this compound an ideal starting material for constructing various nitrogen-containing heterocycles. Methodologies for creating these structures often involve condensation reactions that form new carbon-nitrogen bonds, leading to stable ring systems.

Recent advancements in synthetic organic chemistry have focused on developing efficient, metal-free, and catalyzed methods for synthesizing nitrogenous heterocycles like pyridines, imidazolidines, and azetidines. nih.govfrontiersin.org For instance, strategies such as the copper-catalyzed reaction of aziridines with imines can transform three-membered rings into five-membered imidazolidine (B613845) structures. frontiersin.org While not directly starting from this compound, these innovative routes highlight the types of transformations for which its amine functionality is suitable. The synthesis of quinoline (B57606) derivatives, for example, can be achieved through reactions that capitalize on the inherent reactivity of the amino and keto groups. A novel compound, 3-amino-3-(4-fluoro-phenyl)-1H-quinoline-2,4-dione, has been synthesized and investigated for its biological properties, demonstrating the utility of amino-fluoro-phenyl structures in creating complex nitrogen heterocycles. nih.gov

The table below summarizes representative synthetic approaches for nitrogen-containing heterocycles that can be conceptually applied to or derived from aminoacetophenone scaffolds.

| Heterocycle Class | Synthetic Strategy | Typical Reagents/Catalysts | Potential Product from this compound |

| Quinoline | Friedländer Annulation | Acid or base catalysis | Substituted Fluoro-amino-quinolines |

| Chalcone (B49325) | Claisen-Schmidt Condensation | Aldehydes, base (e.g., NaOH, KOH) | 4-Fluoro-3-amino chalcones researchgate.net |

| Dihydropyrimidinone | Biginelli Reaction | Aldehyde, Urea/Thiourea, Acid catalyst | Fluorinated and aminated DHPMs mdpi.com |

| Imidazolidine | Aziridine Ring Transformation | Imines, Copper catalyst | Substituted Fluoro-amino-phenyl-imidazolidines frontiersin.org |

This table presents conceptual applications based on the known reactivity of the functional groups present in this compound.

While the primary application involves nitrogen, the ketone functionality of this compound allows for its use in the synthesis of oxygen and sulfur-containing heterocycles. For example, chalcones derived from this starting material can serve as precursors for flavonoids (oxygen heterocycles). researchgate.net

The synthesis of oxygen-containing rings like tetrahydrofurans and γ-butyrolactones has been achieved through rhodium-catalyzed intramolecular O-H insertion and Wolff rearrangement, respectively. pku.edu.cn Similarly, chromones and flavones (oxygen heterocycles) can be synthesized from ortho-hydroxyarylenaminones, which bear a structural resemblance to the subject compound. organic-chemistry.org

For sulfur-containing heterocycles, the Hantzsch thiazole (B1198619) synthesis is a classic method where α-haloketones react with thioamides. While this would require modification of the acetyl group on this compound, its core structure is suitable for such multi-step synthetic pathways. ktu.edu The synthesis of 1,3-thiazin-4-ones from the condensation of acrylic acid with thioamides further illustrates the synthetic strategies available for creating sulfur-containing rings from related building blocks. organic-chemistry.org

| Heterocycle Class | General Synthetic Pathway | Key Intermediates/Reagents | Relevance to this compound |

| Flavanones | Cyclization of Chalcones | Chalcones derived from acetophenones | The compound is a precursor to chalcones. researchgate.net |

| Chromones | Cyclization of Enamino Ketones | Selectfluor, Langlois reagent | The enamine can be formed from the amino group. organic-chemistry.org |

| Thiazoles | Hantzsch Synthesis | Thioamides, α-haloketones | The acetophenone (B1666503) can be halogenated for this reaction. uobaghdad.edu.iq |

| Thiazinones | Condensation Reactions | Thiourea, Aldehydes | The ketone group can participate in condensation. organic-chemistry.org |

This table outlines general synthetic routes and the relevance of the subject compound's functional groups to these pathways.

Nitrogen-Containing Heterocycles

Precursor for Complex Pharmaceutical Intermediates

This compound is a pivotal intermediate in medicinal chemistry, largely due to the advantageous properties conferred by the fluorine atom, such as enhanced metabolic stability and bioavailability of the final drug molecule. chemimpex.com

Research has established a clear role for this compound as an intermediate in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory drugs. chemimpex.com Chalcones, which can be synthesized from this compound via Claisen-Schmidt condensation with various aldehydes, are known to possess significant anti-inflammatory and antimicrobial properties. researchgate.net Studies on chalcones containing halogens at the meta-position have shown that these substitutions can improve anti-inflammatory activity, as measured by the inhibition of nitric oxide (NO) production in macrophages. ljmr.ly The unique electronic properties of the fluorinated aromatic ring contribute to the therapeutic efficacy of these agents. chemimpex.com

Beyond its use in anti-inflammatory agents, this compound is a fundamental building block for a broader range of bioactive molecules. chemimpex.com Its structure is integral to the development of compounds targeting various biological pathways. The presence of the ketone functional group allows for modifications to produce molecules with diverse pharmacological profiles. smolecule.com For instance, Mannich bases, which are β-amino ketones, are known for a wide array of biological activities, including cytotoxic and anticonvulsant properties, and can be synthesized from acetophenones. mdpi.com The fluorinated phenyl group is a key component in the synthesis of potential anti-Alzheimer's drugs and HIV protease inhibitors. mdpi.com

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The fluorine atom in this compound can improve metabolic stability, increase binding affinity to target enzymes or receptors, and enhance membrane permeability. chemimpex.com These benefits make it a preferred choice for developing new therapeutic agents. chemimpex.com Its utility is demonstrated in its role as an intermediate for compounds designed to act as enzyme inhibitors or receptor binding agents, which helps researchers understand drug interactions and biological pathways. chemimpex.com For example, a novel synthetic compound derived from a related fluoro-phenyl structure, KR-22332, has shown potential as a protective agent against cisplatin-induced ototoxicity by inhibiting mitochondrial dysfunction and suppressing reactive oxygen species (ROS). nih.gov This highlights the potential of this chemical class in addressing unmet medical needs.

| Research Area | Key Finding | Compound Class/Derivative | Reference |

| Anti-inflammatory | Halogenated chalcones inhibit NO production in macrophages. | Chalcones | ljmr.ly |

| Antimicrobial | 4-aminochalcones show significant antibacterial activity. | Chalcones | researchgate.net |

| Anticancer | Derivatives exhibit cytotoxicity against cancer cell lines. | Bromoacetophenone derivatives | |

| Neuroprotection | A quinoline-dione derivative prevents cisplatin-induced ototoxicity. | Quinolines | nih.gov |

| Enzyme Inhibition | Fluorinated structures enhance binding affinity to target enzymes. | General Bioactive Molecules | chemimpex.com |

This table summarizes research findings on bioactive molecules derived from or related to this compound.

Building Block for Bioactive Molecules

Material Science

The unique molecular architecture of this compound, featuring a reactive amino group, a modifying fluoro substituent, and a ketone functionality, makes it a valuable monomer in the field of material science. Its incorporation into polymer backbones can impart desirable properties such as enhanced thermal stability, improved solubility, and specific optical and electronic characteristics. These attributes are highly sought after in the development of high-performance polymers, coatings, and advanced functional materials for a range of technological applications.

Development of Polymers and Coatings

The presence of the primary amine on the aromatic ring of this compound allows it to be readily used as a monomer in the synthesis of various classes of high-performance polymers, most notably polyimides. Polyimides are renowned for their exceptional thermal and chemical resistance, and excellent mechanical properties. wikipedia.orgspecialchem.com The introduction of fluorine atoms into the polymer structure is a well-established strategy to enhance specific properties. researchgate.net

The fluorine substituent in this compound can lead to several beneficial modifications in the resulting polyimides. The high electronegativity of fluorine can increase the polymer's thermal stability and oxidative resistance. kpi.ua Furthermore, the presence of the fluoro group can disrupt the close packing of polymer chains, which in turn can lead to increased solubility in organic solvents, a significant advantage for processing and fabrication of films and coatings. researchgate.net This improved solubility is a critical factor, as many high-performance aromatic polyimides are often intractable. specialchem.com The incorporation of bulky trifluoromethyl (-CF3) groups, a strategy similar in principle to the inclusion of a single fluorine atom, has been shown to significantly enhance the solubility and lower the dielectric constant of polyimides without compromising their thermal stability. researchgate.net

The synthesis of polyimides from this compound would typically involve a two-step polycondensation reaction. In the first step, the diamine monomer (or a derivative) reacts with an aromatic dianhydride, such as pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) to form a soluble poly(amic acid) precursor. kpi.uascielo.br The subsequent step involves the thermal or chemical cyclodehydration of the poly(amic acid) to yield the final polyimide. kpi.ua The properties of the resulting polyimide can be tailored by the choice of the dianhydride co-monomer. For instance, the use of fluorinated dianhydrides like 6FDA can further enhance the desirable properties imparted by the this compound monomer. scielo.brnih.gov

The table below summarizes the typical properties of fluorinated polyimides derived from diamines structurally analogous to this compound, illustrating the expected performance characteristics.

| Property | Typical Value Range for Fluorinated Polyimides | Reference |

| Glass Transition Temperature (Tg) | 250 - 350 °C | scielo.brresearchgate.net |

| 5% Weight Loss Temperature (TGA) | > 500 °C in Nitrogen | nih.govresearchgate.net |

| Tensile Strength | 80 - 140 MPa | researchgate.net |

| Elongation at Break | 5 - 15 % | researchgate.net |

| Dielectric Constant (at 1 MHz) | 2.5 - 3.2 | researchgate.netnih.gov |

| Solubility | Soluble in aprotic polar solvents (NMP, DMAc) | researchgate.netresearchgate.net |

This table presents data for polyimides made from fluorinated diamines analogous to this compound to provide an illustrative example of expected properties.

The resulting fluorinated polyimides can be processed into thin films and coatings for various applications, including as protective layers in microelectronics and as high-temperature resistant coatings in the aerospace industry.

Synthesis of Advanced Functional Materials

Beyond conventional high-performance polymers, this compound is a precursor for the synthesis of a variety of advanced functional materials. Its versatile chemical nature allows for its use in creating materials with specific optical, electronic, or recognition properties.

One significant area of application is in the synthesis of polybenzoxazoles (PBOs). PBOs are another class of high-performance heterocyclic polymers known for their outstanding thermal and mechanical properties. researchgate.net The synthesis of PBOs often involves the polycondensation of bis(o-aminophenols) with dicarboxylic acids or their derivatives. While direct synthesis of PBOs from this compound is not explicitly detailed in readily available literature, its structural motif is relevant. For instance, the related compound 3-amino-4-hydroxybenzoic acid is a key monomer for producing thermotropic polybenzoxazoles. researchgate.net The amino and a hydroxyl group (which can be derived from the ketone of the acetophenone) are essential for the formation of the oxazole (B20620) ring. The fluorine atom would be expected to enhance the properties of the resulting PBO in a similar manner to polyimides.

Furthermore, the acetophenone moiety of this compound opens up possibilities for creating polymers with unique functionalities. The ketone group can be a site for further chemical modification or can participate in polymerization reactions itself. For example, it can be used in the synthesis of polyquinolines, another class of high-temperature resistant polymers. nasa.gov

The presence of both the amino and fluoro groups on the aromatic ring also makes this compound a valuable building block for the synthesis of fluorescent materials. The electronic properties of the fluorinated aromatic system can be tuned to create molecules that absorb and emit light at specific wavelengths. These fluorescent compounds could find applications as probes in biological imaging or as active components in organic light-emitting diodes (OLEDs). Research on other fluorinated aromatic compounds has demonstrated their utility in developing fluorescent polyimides. tandfonline.com

The following table lists some potential advanced functional materials that could be synthesized using this compound as a key building block, along with their potential applications.

| Functional Material | Potential Synthetic Route | Potential Applications |

| Fluorinated Polyimides | Polycondensation with dianhydrides | Microelectronics, aerospace coatings, flexible displays |

| Fluorinated Polybenzoxazoles | Polycondensation (after modification) | High-strength fibers, thermally stable composites |

| Fluorescent Polymers | Incorporation into conjugated polymer backbones | Organic light-emitting diodes (OLEDs), chemical sensors |

| Modified Polymer Surfaces | Grafting onto surfaces via the ketone group | Enhanced biocompatibility, tailored surface energy |

Computational Chemistry and Spectroscopic Characterization of 3 Amino 4 Fluoroacetophenone

Theoretical Studies and Quantum Chemical Calculations

Theoretical and quantum chemical calculations are instrumental in understanding the fundamental properties of molecules. For 3'-Amino-4'-fluoroacetophenone, these studies provide insights into its geometry, conformational preferences, and electronic behavior.

Conformational Analysis and Energy Minima

Conformational analysis of fluoroacetophenone derivatives indicates a strong preference for specific spatial arrangements of their atoms. For many 2'-fluoroacetophenone (B1202908) derivatives, the s-trans conformation, where the carbonyl oxygen and the fluorine atom are on opposite sides of the C-C single bond, is significantly more stable than the s-cis conformer. acs.org This preference is attributed to the minimization of repulsive forces between the electronegative fluorine and oxygen atoms. acs.org The energy difference between these conformers can be in the range of 2-5 kcal/mol, making the s-trans form predominant in solution. smolecule.com DFT calculations have confirmed that trans conformers of various acetophenone (B1666503) derivatives are energetically more favorable than their cis counterparts. acs.org

Electronic Structure and Frontier Molecular Orbitals

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability. malayajournal.org The introduction of electron-donating or electron-withdrawing substituents can tune the energy levels of these orbitals. rsc.org For instance, the amino group, an electron-donating group, and the fluorine atom, an electron-withdrawing group, in this compound are expected to influence the HOMO and LUMO energy levels, thereby affecting the molecule's electronic transitions and reactivity. rsc.org Analysis of the HOMO and LUMO can reveal the regions of the molecule that are likely to act as electron donors and acceptors, respectively. malayajournal.org

Reaction Pathway Predictions and Transition State Analysis

Computational methods are also employed to predict reaction pathways and analyze the transition states of chemical reactions involving acetophenone derivatives. uni-muenchen.de By modeling the energy landscape of a reaction, researchers can identify the most likely mechanism and the energy barriers that must be overcome. For example, in reactions involving nucleophilic or electrophilic attack, molecular electrostatic potential (MEP) maps, derived from DFT calculations, can visualize the charge distribution and predict reactive sites. Such analyses are crucial in understanding the reactivity of this compound in various chemical transformations.

Advanced Spectroscopic Investigations

Spectroscopic techniques provide experimental data that complements theoretical calculations, offering a comprehensive understanding of a molecule's structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules.

¹H NMR: In the ¹H NMR spectrum of related acetophenone derivatives, the methyl protons typically appear as a singlet. acs.org For 3'-fluoroacetophenone (B146931), the methyl protons are observed as a sharp singlet, indicating no significant coupling with the distant fluorine atom. acs.org The aromatic protons exhibit complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In substituted acetophenones, the carbonyl carbon signal is typically found downfield. rsc.org The chemical shifts of the aromatic carbons are influenced by the electronic effects of the amino and fluoro substituents. nih.gov

¹⁹F NMR: ¹⁹F NMR is particularly useful for organofluorine compounds. The chemical shift of the fluorine atom provides information about its local electronic environment. cardiff.ac.uk In fluoro-substituted acetophenones, the fluorine signal can be influenced by coordination to metal centers, typically resulting in a downfield shift. cardiff.ac.uk

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |

| 3'-Fluoroacetophenone | ¹H | CDCl₃ | Methyl protons as a sharp singlet acs.org |

| 2-amino-4-(3'-fluorophenyl)thiazole | ¹H | MeOH-d₄ | 7.01 (s, thiazole (B1198619) H-5), 7.09-7.56 (4H, m, ArH) nih.gov |

| 2-amino-4-(3'-fluorophenyl)thiazole | ¹³C | MeOH-d₄ | 171.8, 165.7, 163.3, 135.9, 131.7, 122.8, 116.2, 113.8, 104.5 nih.gov |

| 4'-Fluoroacetophenone (B120862) | ¹⁹F | - | Data for related ligands show shifts around -109 to -136 ppm cardiff.ac.uk |

Chemical Shift Analysis and Structural Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, key characteristic absorption bands would include:

N-H stretching: The amino group (NH₂) typically shows two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

C=O stretching: The carbonyl group of the ketone will exhibit a strong absorption band, typically in the range of 1680-1700 cm⁻¹. The conjugation with the aromatic ring and the electronic effects of the amino and fluoro substituents will influence the exact position of this band. For example, the C=O stretch in 4'-fluoroacetophenone is observed around 1685 cm⁻¹.

C-F stretching: A strong absorption due to the C-F bond is expected in the region of 1200-1300 cm⁻¹.

Aromatic C=C stretching: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.

Aromatic C-H bending: Out-of-plane bending vibrations for the substituted aromatic ring will appear in the 800-900 cm⁻¹ region.

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amino (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Carbonyl (C=O) | Stretch | 1680 - 1700 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Carbon-Fluorine (C-F) | Stretch | 1200 - 1300 |

| Aromatic (C-H) | Out-of-plane Bend | 800 - 900 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. The molecular formula of this compound is C₈H₈FNO, giving it a monoisotopic mass of approximately 153.06 Da. uni.lu

HRMS provides a highly accurate measurement of the molecular weight, which can confirm the elemental composition of the molecule. rsc.org For this compound, HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass.

The fragmentation of this compound in the mass spectrometer would likely involve characteristic losses. A primary fragmentation pathway for acetophenones is the cleavage of the bond between the carbonyl carbon and the methyl group, leading to the loss of a methyl radical (•CH₃, 15 Da) to form an acylium ion. libretexts.org Another common fragmentation is the loss of the entire acetyl group (•COCH₃, 43 Da). The presence of the amino and fluoro substituents on the aromatic ring will direct further fragmentation of the phenyl portion of the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Predicted) | Description |

| [M]⁺ | 153.06 | Molecular Ion |

| [M - CH₃]⁺ | 138.05 | Loss of a methyl radical |

| [M - COCH₃]⁺ | 110.05 | Loss of an acetyl radical |

| Note: These are predicted values. Actual fragmentation may vary. |

UV-Visible Spectroscopy and Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum is characterized by the wavelength of maximum absorbance (λmax). The UV-Vis spectrum of this compound is expected to show absorptions arising from π → π* and n → π* electronic transitions associated with the aromatic ring and the carbonyl group. The amino and fluoro substituents will act as auxochromes, modifying the absorption maxima and intensities compared to unsubstituted acetophenone. The amino group, being a strong electron-donating group, is likely to cause a bathochromic (red) shift of the primary absorption bands. For instance, this compound has a reported maximum absorption wavelength of 326 nm in methanol.

Rotational Spectroscopy for Gas-Phase Structure and Dynamics

Rotational spectroscopy, typically performed in the gas phase using techniques like microwave spectroscopy, provides extremely precise information about the molecular structure, including bond lengths, bond angles, and conformational preferences. rsc.orgresearchgate.net Studies on the related molecule 3'-aminoacetophenone (B120557) have revealed the existence of two conformers (Z and E) based on the relative orientation of the C=O and NH₂ groups. rsc.orgresearchgate.net The rotational spectra show hyperfine structure due to the nuclear quadrupole coupling of the ¹⁴N nucleus and the internal rotation of the methyl group. rsc.orgresearchgate.net Such studies allow for the determination of rotational constants, barriers to internal rotation, and the relative energies of different conformers. rsc.orgresearchgate.net A similar detailed analysis of this compound would provide definitive information on its gas-phase structure and the energetic landscape of its conformers.

X-ray Crystallography for Solid-State Structure Elucidation

The definitive determination of the three-dimensional atomic arrangement of a molecule in its solid state is achieved through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical and chemical properties.

As of the latest literature review, a specific single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases. Consequently, detailed experimental data on its crystal system, space group, unit cell dimensions, and specific intramolecular geometry in the solid state are not available.

However, the utility of X-ray crystallography has been demonstrated in the structural elucidation of closely related acetophenone derivatives. For instance, in studies of other fluoro-substituted acetophenones, single-crystal X-ray diffraction has been a crucial tool for confirming the regiochemistry of substituents on the phenyl ring and for establishing the preferred conformation of the molecule in the solid state. These analyses on analogous compounds reveal that the acetyl group and the benzene (B151609) ring are often nearly coplanar, a feature that influences the electronic and steric properties of the molecule.

While computational modeling can predict the likely conformation and electronic structure of this compound, experimental validation through X-ray crystallography would be invaluable. Such a study would definitively establish the planarity of the molecule, the precise bond lengths and angles, and the nature of intermolecular interactions, such as hydrogen bonding involving the amino group and the fluorine atom, which are expected to play a significant role in the crystal packing.

The table below summarizes the crystallographic data that would typically be determined from a single-crystal X-ray analysis. The values are currently not available for this compound.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Not Determined |

| Space Group | Not Determined |

| a (Å) | Not Determined |

| b (Å) | Not Determined |

| c (Å) | Not Determined |

| α (°) | Not Determined |

| β (°) | Not Determined |

| γ (°) | Not Determined |

| Volume (ų) | Not Determined |

| Z | Not Determined |

| Density (calculated) (g/cm³) | Not Determined |

| Key Bond Lengths (e.g., C-F, C-N, C=O) | Not Determined |

Mechanistic Studies and Reaction Kinetics Involving 3 Amino 4 Fluoroacetophenone

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for compounds like 3'-Amino-4'-fluoroacetophenone typically involves a combination of experimental techniques and computational modeling to identify intermediates and transition states.

In reactions involving this compound, the identification of transient intermediates is crucial for understanding the reaction pathway. The amino group can act as a nucleophile or a directing group in electrophilic aromatic substitution, while the fluorine atom can be a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The acetophenone (B1666503) group, with its carbonyl function, can undergo a variety of reactions at the carbonyl carbon and the α-carbon.

For instance, in the synthesis of heterocyclic compounds like quinolines, a common application for this intermediate, the initial step often involves the reaction of the amino group. One plausible pathway is the condensation of the amino group with a carbonyl compound to form an enamine or imine intermediate. Subsequent intramolecular cyclization, driven by the activation of the aromatic ring by the amino group and influenced by the electronic effects of the fluorine and acetyl groups, would lead to the heterocyclic core.

In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the mechanism involves a series of well-established steps. Although specific studies on this compound are scarce, the general mechanism would likely proceed as follows:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition with an aryl halide. In the case of a derivative of this compound, this would typically involve a halogenated reaction partner.

Transmetalation: The organoboron compound (e.g., a boronic acid) reacts with the palladium(II) complex in the presence of a base. The role of the base is to activate the boronic acid to facilitate the transfer of the organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium(II) complex couple, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst.

The amino and fluoro substituents on the acetophenone ring would influence the electronic properties of the molecule and thus the rates of these steps.

Transition state analysis provides insight into the energy barriers of a reaction. For reactions involving this compound, computational methods such as Density Functional Theory (DFT) would be instrumental in modeling the transition state structures and calculating their energies.

In the context of conformational preferences, studies on related 2'-fluoro-substituted acetophenone derivatives have shown that through-space spin-spin couplings can reveal the preferred conformation in solution. These studies suggest that the s-trans conformer is often favored, which can have implications for the accessibility of the functional groups and the stereochemical outcome of reactions. acs.org

Intermediate Identification and Characterization

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for quantifying the rate of a chemical reaction and understanding how it is influenced by various factors. While specific kinetic data for reactions of this compound are limited, general principles can be applied.

The rate of reactions involving this compound is expected to follow the general principles of chemical kinetics.

Temperature: An increase in temperature generally leads to an increase in the reaction rate, as described by the Arrhenius equation. This is due to the increased kinetic energy of the molecules, resulting in more frequent and energetic collisions.

Pressure: For reactions in the gas phase or reactions involving gaseous reactants, pressure can significantly affect the reaction rate. For most solution-phase reactions of this compound, the effect of pressure is typically negligible unless there is a significant change in volume in the transition state.

Concentration: The reaction rate is generally dependent on the concentration of the reactants. The exact relationship is determined by the reaction's rate law.

The following table provides hypothetical kinetic data to illustrate these effects in a generic reaction involving this compound.

| Parameter | Value | Effect on Reaction Rate |

| Temperature | Increased from 25°C to 50°C | Increased |

| Pressure | (For solution phase) | Negligible |

| Concentration of this compound | Doubled | Increased (dependent on rate order) |

| Concentration of Co-reactant | Doubled | Increased (dependent on rate order) |

This table is illustrative and not based on specific experimental data for this compound.

In catalytic reactions, such as cross-coupling or hydrogenation, the efficiency of the catalyst is a critical parameter. It is often measured by the turnover number (TON) and turnover frequency (TOF).

For palladium-catalyzed reactions, the choice of ligand is crucial in determining the catalyst's efficiency. For instance, in the amination of aryl halides, ligands such as (o-biphenyl)P(t-Bu)2 have been shown to be effective, allowing for reactions to occur at room temperature with low catalyst loadings. researchgate.net While not specific to this compound, a study on the reduction of nitrobenzene (B124822) to aniline (B41778) using a Pd/g-C3N4 catalyst reported a very high turnover frequency of 4770 h−1 at room temperature, highlighting the potential for highly efficient catalytic systems. rsc.org

The table below shows representative data for catalyst efficiency in reactions involving related acetophenone derivatives.

| Reaction | Catalyst System | Substrate | Turnover Frequency (TOF) |

| Nitrobenzene Reduction | 5 wt% Pd/g-C3N4 | Nitrobenzene | 4770 h−1 |

| Suzuki-Miyaura Coupling | Pd(OAc)2/PCy3 | Aryl triflates | Not specified |

| Amination of Aryl Chlorides | Pd(0)/dihydroimidazoline carbene | Aryl chlorides | Up to 5000 (TON) at elevated temp. |

Data is for related reactions and not specifically for this compound. researchgate.netrsc.org

Effect of Temperature, Pressure, and Concentration

Solvent Effects on Reaction Outcomes

The choice of solvent can have a profound impact on the rate, yield, and selectivity of a chemical reaction. Solvents can influence the solubility of reactants, stabilize or destabilize transition states and intermediates, and in some cases, participate directly in the reaction mechanism.

For reactions involving polar or charged intermediates, such as in SNAr reactions, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred. These solvents can solvate cations while leaving anions relatively unsolvated, thereby increasing the nucleophilicity of anionic reagents. For instance, in the synthesis of 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone from a halogenated acetophenone, DMF is used to promote the reaction kinetics of the SNAr mechanism.

In contrast, non-polar solvents may be favored for reactions that proceed through non-polar transition states. In some cases, solvent-free conditions can be employed, which can offer environmental benefits and sometimes lead to improved reaction rates and yields.